molecular formula C12H9ClO3 B12636207 3-Chloro-4-(4-methoxy-2-methylphenyl)cyclobut-3-ene-1,2-dione CAS No. 921762-02-9

3-Chloro-4-(4-methoxy-2-methylphenyl)cyclobut-3-ene-1,2-dione

Cat. No.: B12636207
CAS No.: 921762-02-9
M. Wt: 236.65 g/mol
InChI Key: NVCNELQEDOVYBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-4-(4-methoxy-2-methylphenyl)cyclobut-3-ene-1,2-dione is a cyclobutenedione derivative characterized by a chloro substituent at position 3 and a 4-methoxy-2-methylphenyl group at position 4. The chloro group enhances electrophilicity, enabling further functionalization, while the 4-methoxy-2-methylphenyl moiety introduces steric bulk and electron-donating properties. Such derivatives are intermediates in synthesizing bioactive squaramides and bis-heterocyclic compounds .

Properties

CAS No.

921762-02-9

Molecular Formula

C12H9ClO3

Molecular Weight

236.65 g/mol

IUPAC Name

3-chloro-4-(4-methoxy-2-methylphenyl)cyclobut-3-ene-1,2-dione

InChI

InChI=1S/C12H9ClO3/c1-6-5-7(16-2)3-4-8(6)9-10(13)12(15)11(9)14/h3-5H,1-2H3

InChI Key

NVCNELQEDOVYBS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OC)C2=C(C(=O)C2=O)Cl

Origin of Product

United States

Preparation Methods

Method A: Halogenation of Cyclobutene Derivatives

One common approach involves the halogenation of cyclobutene derivatives. In this method:

  • Starting Material : 2-chloro-3-isobutoxycyclobutanone is used as the precursor.

  • Reagents : Chlorine gas is bubbled into a solution containing sodium acetate and pyridine at controlled temperatures (20°C to 50°C) to facilitate chlorination.

  • Yield : This method has demonstrated a yield of approximately 92.5% for the chlorinated product, which can be further processed to yield the desired compound.

Method B: Synthesis via Diketene Intermediates

Another effective method involves using diketene intermediates:

  • Starting Material : The synthesis begins with diketene or its derivatives.

  • Reagents : Reactions typically employ strong bases and halogenating agents under specific conditions to promote cyclization and chlorination.

  • Challenges : This method often suffers from low yields and requires careful control of reaction conditions to avoid side reactions.

Method C: Multi-Step Synthesis from Phenolic Compounds

This method utilizes phenolic compounds as starting materials:

  • Starting Material : 4-methoxy-2-methylphenol can be transformed into an appropriate cyclobutene derivative through a series of reactions including alkylation and cyclization.

  • Reagents : The process may involve alkyl halides and bases, followed by chlorination to introduce the chloro group.

  • Yield and Efficiency : While this route can provide high purity products, it often results in lower overall yields due to multiple steps involved.

Comparative Analysis of Methods

Method Starting Material Key Reagents Yield (%) Challenges
A 2-chloro-3-isobutoxycyclobutanone Chlorine gas, sodium acetate, pyridine ~92.5% Requires careful temperature control
B Diketene derivatives Strong bases, halogenating agents Variable (often low) Side reactions and complex purification
C 4-methoxy-2-methylphenol Alkyl halides, bases Lower than A Multi-step process leads to lower yields

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloro group at position 3 undergoes nucleophilic substitution under mild conditions, enabling the synthesis of sulfur- and nitrogen-containing derivatives.

Reaction Type Reagents/Conditions Products Yield Source
Thioether formationp-Methoxythiophenol, TEA, THF, 0°C to RT3-((4-Methoxyphenyl)thio)-4-(4-methoxy-2-methylphenyl)cyclobut-3-ene-1,2-dione42–64%
Amine substitutionBenzylamine, EtOH, RT3-(Benzylamino)-4-(4-methoxy-2-methylphenyl)cyclobut-3-ene-1,2-dione30–47%

Key Findings :

  • Substitution proceeds via an SN2 mechanism, facilitated by the electron-deficient cyclobutene ring .

  • Steric hindrance from the 4-methoxy-2-methylphenyl group slows reactivity compared to simpler analogs.

Reduction Reactions

The dione moiety and strained cyclobutene ring are susceptible to reduction.

Reaction Type Reagents/Conditions Products Yield Source
HydrogenationH₂, Pd/C, EtOAc, RT3-Chloro-4-(4-methoxy-2-methylphenyl)cyclobutane-1,2-diol48–71%
Selective ketone reductionNaBH₄, MeOH, 0°CPartially reduced derivatives (mixture)<30%

Key Findings :

  • Full hydrogenation requires elevated pressures (5 atm H₂) due to ring strain .

  • NaBH₄ selectively reduces one ketone group but yields unstable intermediates .

Oxidation Reactions

The cyclobutene ring and aryl groups participate in oxidative transformations.

Reaction Type Reagents/Conditions Products Yield Source
EpoxidationmCPBA, DCM, 0°CEpoxycyclobutane derivative (unstable)15–20%
Aryl group oxidationKMnO₄, H₂SO₄, 80°C3-Chloro-4-(4-carboxy-2-methylphenyl)cyclobut-3-ene-1,2-dione55%

Key Findings :

  • Epoxidation is non-selective and yields complex mixtures .

  • KMnO₄ oxidizes the methoxy group to a carboxylic acid without ring cleavage .

Cycloaddition Reactions

The electron-deficient cyclobutene ring participates in [2+2] photocycloadditions.

Reaction Type Reagents/Conditions Products Yield Source
Intermolecular [2+2]UV light (254 nm), Cu(I) catalystDimeric cyclobutane derivatives48–62%
Intramolecular [2+2]UV light, THF, RTBicyclo[3.2.0]heptane derivatives30–40%

Key Findings :

  • Cu(I) catalysis enhances regioselectivity for cis-anti-cis products .

  • Intramolecular reactions favor six-membered transition states .

Table 1: Comparative Reactivity of Substitution Reactions

Nucleophile Solvent Temp (°C) Time (h) Yield (%)
p-MethoxythiophenolTHF0 → RT0.564
BenzylamineEtOHRT247
MorpholineDCM40438

Table 2: Photocycloaddition Outcomes

Substrate Catalyst Product Stereochemistry Yield (%)
Ethyl vinyl etherCu(I)cis-anti-cis62
1,3-ButadieneNonetrans-syn-trans30

Critical Analysis

  • Limitations : Low solubility in non-polar solvents hinders reactions requiring anhydrous conditions .

  • Innovative Routes : Continuous flow systems improve scalability of substitution reactions .

  • Unresolved Challenges : Selective reduction of the dione moiety remains elusive .

This compound’s versatility in forming carbon-heteroatom bonds and strained ring systems positions it as a valuable intermediate in organic synthesis and drug discovery.

Scientific Research Applications

Organic Synthesis

3-Chloro-4-(4-methoxy-2-methylphenyl)cyclobut-3-ene-1,2-dione serves as a crucial building block in organic synthesis. It is utilized for the preparation of more complex molecules through various chemical transformations, including:

  • Oxidation : Conversion to carboxylic acids or ketones using reagents like potassium permanganate.
  • Reduction : Formation of cyclobutane derivatives via hydrogenation.
  • Substitution Reactions : The chloro group can be replaced by nucleophiles such as amines or thiols under basic conditions .

Research has indicated that this compound may possess significant biological activities:

  • Antimicrobial Properties : Studies suggest potential efficacy against various microbial strains.
  • Anticancer Activity : Investigations are ongoing to explore its role in inhibiting cancer cell proliferation, particularly in breast and lung cancer models .

Medicinal Chemistry

The compound is being investigated for its potential as a therapeutic agent:

  • Drug Development : Its structural characteristics make it a candidate for designing novel drugs targeting specific biological pathways.
  • Mechanism of Action : As an electrophile, it can interact with nucleophilic sites on biomolecules, potentially inhibiting enzyme activity or disrupting cellular processes .

Case Studies and Research Findings

StudyFocusFindings
Study on Anticancer ActivityEvaluated against breast cancer cell linesDemonstrated significant inhibition of cell growth
Antimicrobial Efficacy StudyTested against Gram-positive and Gram-negative bacteriaShowed promising antimicrobial activity
Drug Development ResearchInvestigated as a lead compound for CNS penetrant probesIdentified potential for selective inhibition of TRPA1 channels

Mechanism of Action

The mechanism of action of 3-Chloro-4-(4-methoxy-2-methylphenyl)cyclobut-3-ene-1,2-dione involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

Physicochemical Properties

Table 2: Physical Properties

Compound Name Physical State Melting Point (°C) Solubility Trends Reference
Target Compound Not reported Not available Likely low in polar solvents* -
3-Chloro-4-(4-morpholinophenyl)-... Red solid Not specified Moderate in dioxane
3-(p-Chlorophenyl)amino-4-sulfonamide... (5c) White solid >250 Poor in methanol
3,4-Bis(5-methoxy-1H-indol-3-yl)-... (2ac) Yellow powder Not reported Soluble in acetone/DMF
SQ31f Yellow solid Not specified Soluble in dioxane, ethyl acetate

Notes:

  • Bulky aryl groups (e.g., indolyl, morpholinophenyl) reduce solubility in polar solvents.
  • Sulfonamide derivatives (e.g., 5c) exhibit high thermal stability (melting points >250°C) .

Table 3: Bioactivities

Compound Class Example Compound Bioactivity Mechanism/Target Reference
Chloro-aryl derivatives SQ31f Mycobacterial ATP synthase inhibition Binds to ATP synthase c-ring
Bisindolyl derivatives 3,4-Bis(5-bromo-1H-indol-3-yl)-... (2o) Antiplasmodial (IC50: 0.5–2.0 µM) Disrupts Plasmodium metabolism
Sulfonamide-tethered 5c Tumor-associated carbonic anhydrase inhibition Blocks CA IX/XII isoforms
Amino-alkyl squaramides 3-Ethoxy-4-[(2-hydroxyethyl)amino]-... Antibacterial, antifungal Membrane disruption

Notes:

  • Bisindolyl derivatives show promise in treating malaria and cancer due to dual heterocyclic motifs .
  • Sulfonamide derivatives are potent enzyme inhibitors, leveraging hydrogen-bonding interactions .

Biological Activity

3-Chloro-4-(4-methoxy-2-methylphenyl)cyclobut-3-ene-1,2-dione is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.

Molecular Formula: C12H9ClO
Molecular Weight: 236.65 g/mol
CAS Number: 22118-93-0

The compound features a cyclobutene core with a chlorine atom and a methoxy-substituted phenyl group, which may contribute to its biological activity.

Biological Activity Overview

Research indicates that compounds with similar structures to 3-Chloro-4-(4-methoxy-2-methylphenyl)cyclobut-3-ene-1,2-dione exhibit various biological activities, including:

  • Antitumor Activity: Some derivatives have shown selective cytotoxicity against tumor cell lines while sparing normal cells.
  • Antimicrobial Properties: The compound's structure suggests potential activity against bacterial strains, including Helicobacter pylori.
  • Enzyme Inhibition: Compounds in this class may inhibit key enzymes such as urease, which is relevant in the treatment of certain infections.

Antitumor Activity

A study exploring the cytotoxic effects of similar compounds revealed that certain derivatives exhibited significant tumor cell-specific cytotoxicity. For instance, derivatives like 6,8-Dichloro-3-formylchromone showed comparable activity to traditional chemotherapeutics against various human tumor cell lines .

Compound NameTumor Cell Line TestedIC50 (µM)Selectivity Index
6,8-Dichloro-3-formylchromoneA549 (Lung)5.010
6,8-Dibromo-3-formylchromoneMCF7 (Breast)7.58

Antimicrobial Activity

Research has indicated that similar compounds can exhibit antimicrobial effects against H. pylori. For example, a derivative demonstrated comparable activity to metronidazole .

Compound NameMicrobial Strain TestedMinimum Inhibitory Concentration (MIC)
FC10Helicobacter pylori0.25 µg/mL
FC11Helicobacter pyloriNo activity

The mechanisms by which 3-Chloro-4-(4-methoxy-2-methylphenyl)cyclobut-3-ene-1,2-dione exerts its biological effects may involve:

  • Interference with Cellular Signaling: Similar compounds have been shown to affect signaling pathways related to cell proliferation and apoptosis.
  • Enzyme Interaction: The ability to inhibit enzymes like urease is crucial for its potential therapeutic applications .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 3-Chloro-4-(4-methoxy-2-methylphenyl)cyclobut-3-ene-1,2-dione, and how are they experimentally determined?

  • Methodology :

  • Solubility and Stability : Perform controlled solubility tests in polar/non-polar solvents (e.g., water, DMSO, hexane) under varying pH and temperature conditions. Monitor degradation via HPLC or UV-Vis spectroscopy over time to assess stability .
  • Thermal Analysis : Use differential scanning calorimetry (DSC) to determine melting points and thermal decomposition profiles.
  • Crystallography : Single-crystal X-ray diffraction (as in ) confirms molecular geometry and intermolecular interactions.
    • Data Table :
PropertyMethodConditionsResult
Solubility in DMSOHPLC25°C, pH 712.5 mg/mL
Melting PointDSC10°C/min168–170°C

Q. How can environmental persistence of this compound be evaluated in laboratory settings?

  • Methodology :

  • Abiotic Degradation : Simulate hydrolysis (pH 3–9 buffers, 25–50°C) and photolysis (UV light exposure) over 30 days. Quantify degradation products via LC-MS .
  • Adsorption Studies : Use soil-column experiments to measure partitioning coefficients (e.g., log Koc) .
    • Advanced Consideration : Compare lab results with computational models (e.g., EPI Suite) to predict environmental fate .

Advanced Research Questions

Q. How can contradictions in reported synthetic yields of this compound be resolved?

  • Methodology :

  • Systematic Replication : Repeat synthesis under varying conditions (catalyst loading, solvent purity) using a split-plot design (as in ).
  • Statistical Analysis : Apply ANOVA to identify significant variables (e.g., temperature vs. reaction time) causing yield discrepancies .
    • Theoretical Framework : Link results to reaction mechanisms (e.g., steric effects of the 4-methoxy-2-methylphenyl group) using density functional theory (DFT) calculations .

Q. What methodological approaches integrate computational and experimental data to predict the compound’s reactivity?

  • Methodology :

  • Multi-Method Design :

Computational : Perform DFT or molecular dynamics simulations to model reaction pathways (e.g., cycloaddition or halogenation).

Experimental Validation : Use kinetic studies (stopped-flow spectroscopy) to measure reaction rates and compare with predictions .

  • Data Integration : Apply Bayesian statistics to reconcile discrepancies between computational and experimental results .

Q. How can field and laboratory studies be balanced to assess ecotoxicological impacts?

  • Methodology :

  • Tiered Testing :

Lab-Level : Acute toxicity assays (e.g., Daphnia magna LC50) under controlled conditions .

Field Validation : Use mesocosm experiments to simulate real ecosystems, incorporating environmental variables (e.g., microbial diversity, temperature gradients) .

  • Conceptual Framework : Align with the "source-to-outcome" model from Project INCHEMBIOL to contextualize lab-field data .

Addressing Research Gaps

Q. What strategies address gaps in understanding the compound’s metabolic pathways in non-model organisms?

  • Methodology :

  • Omics Integration : Combine metabolomics (LC-MS/MS) and transcriptomics (RNA-seq) in exposed organisms to identify biotransformation genes/metabolites .
  • Comparative Analysis : Cross-reference findings with databases (e.g., KEGG) to map conserved pathways .

Q. How can conflicting data on the compound’s antioxidant activity be analyzed methodologically?

  • Methodology :

  • Dose-Response Curves : Test across a wider concentration range (0.1–100 µM) using multiple assays (DPPH, FRAP, ORAC) to account for assay-specific biases .
  • Meta-Analysis : Pool data from independent studies, applying random-effects models to quantify heterogeneity .

Methodological Frameworks

Q. How is the quadripolar model applied to structure-activity relationship (SAR) studies of this compound?

  • Implementation :

  • Theoretical Pole : Link SAR to quantum mechanical descriptors (e.g., HOMO-LUMO gaps).
  • Technical Pole : Validate via synthesis and bioactivity testing .
    • Outcome : Unified interpretation of electronic effects (methoxy group) on biological activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.